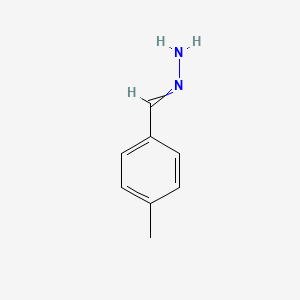

p-Methylbenzaldehyde hydrazone

Description

Overview of Aromatic Hydrazone Scaffolds in Chemical Science

Aromatic hydrazones, which incorporate one or more aromatic rings in their structure, represent a particularly important subclass of hydrazones. The presence of the azomethine group (-N=CH-) in these scaffolds is a key feature that contributes to their chemical and biological properties. bohrium.comnih.gov These compounds are known to exist in keto-enol tautomeric forms, typically being in the keto form in the solid state and in equilibrium between the two forms in solution. researchgate.netmdpi.com

The synthesis of aromatic hydrazones is often achieved by reacting aromatic aldehydes or ketones with hydrazides. tandfonline.comtsijournals.comresearchgate.net These reactions can be carried out in various organic solvents and sometimes with the aid of an acid catalyst. mdpi.com The resulting aromatic hydrazone scaffolds are notable for their ability to form stable complexes with transition metals, which has applications in analytical chemistry and catalysis. researchgate.networldwidejournals.com The structural modularity of aromatic hydrazones allows for the tuning of their electronic and steric properties by introducing different substituents on the aromatic rings. acs.orgresearchgate.net This adaptability is crucial for designing molecules with specific functions, from therapeutic agents to advanced materials. acs.orgbohrium.com

Research Trajectories and Objectives Pertaining to p-Methylbenzaldehyde Hydrazone

Recent research has increasingly focused on specific aromatic hydrazones, including this compound, to explore their unique properties and potential applications. Studies involving this compound often aim to synthesize and characterize it, as well as its derivatives and metal complexes, to understand their structural and functional attributes. worldwidejournals.comallstudyjournal.comworldwidejournals.comresearchgate.net

One significant area of investigation is the coordination chemistry of this compound. Researchers have synthesized and characterized complexes of this compound with various transition metals, such as vanadium and nickel. researchgate.netresearchgate.networldwidejournals.com These studies often involve techniques like elemental analysis, IR, NMR, and mass spectrometry to elucidate the structure and bonding within the metal complexes. worldwidejournals.comworldwidejournals.comworldwidejournals.com The objective is often to explore the catalytic or biological potential of these new coordination compounds. researchgate.net

Another research trajectory involves the synthesis of novel derivatives of this compound to investigate their biological activities. For instance, it has been used as a starting material in the synthesis of more complex heterocyclic structures. allstudyjournal.comrjpbcs.com The resulting compounds are then often screened for various biological effects. ontosight.ai The overarching goal of this research is to leverage the structural features of this compound to develop new molecules with tailored properties for specific scientific and technological applications.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBDDHSIGSGNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52693-87-5 | |

| Record name | Benzaldehyde, 4-methyl-, hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52693-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-methyl-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052693875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-methyl-, hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-methylbenzaldehyde hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P Methylbenzaldehyde Hydrazone and Its Chemical Congeners

Condensation Reactions with p-Methylbenzaldehyde Precursors

The most direct and widely employed method for synthesizing p-Methylbenzaldehyde hydrazone involves the condensation of p-methylbenzaldehyde with hydrazine (B178648) or its derivatives. This reaction is adaptable to various conditions, from traditional solution-phase protocols to more recent solvent-free approaches.

The conventional synthesis of this compound and its analogs is typically carried out in a suitable solvent, often with the aid of an acid catalyst to facilitate the condensation reaction. mdpi.comontosight.ai

One common procedure involves reacting p-methylbenzaldehyde with hydrazine hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695) or methanol. dergipark.org.trworldwidejournals.com The reaction mixture is often heated to reflux for a period of time to ensure complete reaction. worldwidejournals.com For instance, (4-methylbenzylidene)hydrazine has been synthesized by dissolving p-methylbenzaldehyde in ethanol and adding hydrazine solution at room temperature, with the reaction proceeding over 24 hours to yield the product as a precipitate. dergipark.org.tr In another example, the synthesis of 4-Hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide was achieved by reacting p-methylbenzaldehyde with 4-hydroxybenzohydrazide in methanol, with a catalytic amount of acetic acid, and refluxing the mixture. mdpi.com

The choice of solvent and catalyst can be tailored to the specific reactants and desired product. For example, the synthesis of various hydrazones, including those derived from p-methylbenzaldehyde, has been successfully carried out in ethanol with a few drops of glacial acetic acid, followed by refluxing for several hours. researchgate.net The product often precipitates from the solution upon cooling and can be purified by recrystallization. worldwidejournals.com

Table 1: Examples of Conventional Solution-Phase Synthesis of this compound Derivatives

| Product | Reactants | Solvent | Catalyst | Conditions | Yield | Reference |

| (4-methylbenzylidene)hydrazine | p-methylbenzaldehyde, hydrazine solution | Ethanol | - | Room temperature, 24h | 88% | dergipark.org.tr |

| 4-Hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide | p-methylbenzaldehyde, 4-hydroxybenzohydrazide | Methanol | Acetic acid | Reflux | 92% | mdpi.com |

| 2-hydroxy benzohydrazide (B10538) derivative | p-methylbenzaldehyde, 2-hydroxy benzohydrazide | Ethanol | - | Reflux, 3h | 80% | worldwidejournals.com |

| Hydrazone derivative | p-methylbenzaldehyde, prepared hydrazide | Absolute ethanol | Glacial acetic acid | Reflux, 5h | - | researchgate.net |

This table is interactive and allows for sorting and filtering of the data.

In recent years, mechanochemical methods have emerged as a green and efficient alternative to traditional solvent-based synthesis. These techniques, which involve grinding solid reactants together, often with a catalytic amount of a substance, can lead to shorter reaction times, higher yields, and reduced waste.

While specific examples for the mechanochemical synthesis of the parent this compound are not extensively detailed in the provided results, the general applicability of this method to hydrazone formation is well-established. For instance, the synthesis of various hydrazones has been achieved through solvent-free grinding of an aldehyde with 2,4-dinitrophenylhydrazine (B122626) and a catalytic amount of p-toluenesulfonic acid in a ball mill, resulting in high yields within a short reaction time. Similarly, mechanochemical synthesis of hydrazones derived from phenolic aldehydes has been demonstrated to be highly efficient. nih.gov

Solid-state melt reactions represent another solvent-free approach, where a mixture of reactants is heated above their melting points to initiate the reaction. This method has been shown to be particularly effective for the synthesis of certain hydrazone derivatives. researchgate.net

The formation of hydrazones, including this compound, can be significantly accelerated through the use of catalysts. Acid catalysts, such as acetic acid and p-toluenesulfonic acid, are commonly employed in solution-phase synthesis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine. mdpi.com

In addition to traditional acid catalysts, various other catalytic systems have been explored. For instance, magnesium oxide (MgO) nanoparticles have been reported as an efficient and reusable heterogeneous catalyst for the synthesis of hydrazone derivatives under solvent-free conditions. researchgate.net This method offers advantages such as high yields, short reaction times, and simple work-up procedures. researchgate.net

Furthermore, the synthesis of p-methylbenzaldehyde itself can be achieved through catalytic routes, which then provides the precursor for hydrazone formation. A direct and green route for the synthesis of p-methylbenzaldehyde from acetaldehyde (B116499) has been reported using a diphenyl prolinol trimethylsilyl (B98337) ether catalyst. nih.govnih.gov This organocatalytic approach involves an enamine-iminium intermediate mechanism for the conversion of acetaldehyde to a p-methylcyclohexadienal intermediate, which is then dehydrogenated to p-methylbenzaldehyde. nih.govnih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of more complex molecules. Derivatization and functionalization of this core structure can be achieved through various synthetic strategies, leading to compounds with diverse chemical and physical properties.

The nitrogen atom of the hydrazone moiety can be substituted with various aryl or alkyl groups, leading to a class of compounds known as N-substituted hydrazones. The synthesis of these derivatives typically involves the condensation of p-methylbenzaldehyde with a substituted hydrazine.

For example, 4-Methylbenzaldehyde N-[(E)-(4-methylphenyl)methylidene]hydrazone was synthesized by reacting p-methylbenzaldehyde with the corresponding substituted hydrazine. chem-soc.si The synthesis of N'-substituted derivatives, such as N'-[(E)-(4-methylphenyl)methylidene]pyridine-4-carbohydrazide, has also been reported through the condensation of p-methylbenzaldehyde with isoniazid (B1672263). dergipark.org.tr

Table 2: Examples of N-Substituted this compound Synthesis

| Product | Reactants | Reference |

| 4-Methylbenzaldehyde N-[(E)-(4-methylphenyl)methylidene]hydrazone | p-methylbenzaldehyde, (4-methylphenyl)hydrazine | chem-soc.si |

| N'-[(E)-(4-methylphenyl)methylidene]pyridine-4-carbohydrazide | p-methylbenzaldehyde, Isoniazid | dergipark.org.tr |

| N'-(p-methylbenzylidene)-2-(benzyloxy)benzohydrazide | p-methylbenzaldehyde, 2-(benzyloxy)benzoylhydrazine | researchgate.net |

This table is interactive and allows for sorting and filtering of the data.

Post-synthetic modification refers to the chemical transformation of a pre-formed molecule, in this case, this compound or its derivatives. This approach allows for the introduction of new functional groups and the construction of more complex molecular architectures.

One example of a post-synthetic modification is the N-oxide formation from isoniazid hydrazones of substituted benzaldehydes, including the p-methylphenyl derivative. dergipark.org.tr This transformation is achieved through oxidation with m-chloroperbenzoic acid (m-CPBA). dergipark.org.tr

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent an efficient strategy for the synthesis of complex molecules from simpler precursors. Hydrazones, including those derived from p-methylbenzaldehyde, are valuable intermediates in such processes. For instance, the electrosynthesis of 1,3,4-oxadiazoles can be achieved from N-acyl hydrazones in a one-pot process. researchgate.net

Electrosynthetic Pathways for Hydrazone Transformations

Electrosynthesis has emerged as a powerful and environmentally benign methodology for the transformation of organic compounds, offering a compelling alternative to conventional chemical oxidants and reductants. beilstein-journals.orgorganic-chemistry.org By employing electricity as a "reagentless" driving force, these methods provide a platform for a variety of chemical reactions under mild and safe conditions. beilstein-journals.org In the realm of hydrazone chemistry, electrosynthesis unlocks versatile reactivity, enabling transformations such as the construction of complex heterocyclic scaffolds, direct C-H functionalization, and the synthesis of valuable diazo compounds. beilstein-journals.orgresearchgate.net

Electrochemical techniques allow for the generation of radical, ionic, or radical-ionic species from hydrazones, which can then undergo a range of synthetic transformations. d-nb.info The reactivity of the hydrazone is harnessed through direct or mediated anodic oxidation. beilstein-journals.orgresearchgate.net A key advantage of this approach is the ability to perform transformations that would otherwise require harsh reagents or complex multi-step procedures. beilstein-journals.orgnih.gov For instance, the direct electrochemical C(sp²)-H functionalization of aldehyde-derived N,N-disubstituted hydrazones is an efficient method for creating new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Cyclic voltammetry studies are crucial for understanding the electrochemical behavior of these compounds. For example, the half-peak potential (Ep/2) for the oxidation of a 4-methylbenzaldehyde-derived hydrazone has been determined to be 0.89 V (vs. Ag/AgCl in acetonitrile), indicating its susceptibility to anodic oxidation. beilstein-journals.orgd-nb.info This initial oxidation step typically generates a nitrogen-centered radical, which serves as a key intermediate for subsequent reactions. beilstein-journals.orgrsc.org

Oxidative Cyclization Reactions

A significant application of electrosynthesis is the construction of nitrogen-containing heterocycles through oxidative cyclization of hydrazones. beilstein-journals.org These reactions often proceed via an intramolecular C-H functionalization pathway. The process generally starts with a single-electron transfer (SET) from the hydrazone at the anode, followed by deprotonation to form a nitrogen-centered radical. d-nb.info This radical can then undergo cyclization onto an aromatic ring or another unsaturated moiety within the molecule. A second oxidation and deprotonation step then leads to the final aromatic heterocyclic product. d-nb.inforsc.org This strategy has been successfully employed for the synthesis of various heterocyclic systems, including:

1,2,4-Triazoles: Electrosynthesis provides multiple routes to substituted 1,2,4-triazoles. One approach involves the electro-oxidative cyclization of hydrazones with amines or amides, where the hydrazone acts as a bifunctional reagent. nih.gov Another method is a formal [3+2] cycloaddition between aldehyde-derived hydrazones and nitriles or amines. beilstein-journals.org For example, 1,3,5-trisubstituted 1,2,4-triazoles can be synthesized from preformed N-arylhydrazones, aldehydes, and ammonium (B1175870) acetate, with the reaction mediated by an electrochemically generated iodide radical. beilstein-journals.org

Indazoles: An electrochemical dehydrogenative C–N coupling of hydrazones provides an efficient, metal-free, and oxidant-free pathway to synthesize 1H-indazoles. rsc.org This method is compatible with a range of functional groups and can be performed under neutral and mild conditions. rsc.org

Pyrazolines and Pyrazoles: The electrochemical formal (3+2)-cycloaddition between aldehyde-derived hydrazones and alkenes yields N-arylpyrazolines under mild conditions. beilstein-journals.org This method generates nitrile imine intermediates in situ via oxidation of the hydrazone, avoiding the use of unstable precursors. beilstein-journals.org

1,3,4-Oxadiazoles: N-acyl hydrazones can undergo mediated electrochemical oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

The table below summarizes representative electrosynthetic cyclization reactions starting from aldehyde-derived hydrazones.

| Starting Hydrazone Type | Reaction Partner | Product | Mediator/Electrolyte | Key Features | Reference |

|---|---|---|---|---|---|

| Aldehyde-derived N-arylhydrazones | Alkenes | N-Arylpyrazolines | n-Bu₄NBF₄ | Formal (3+2) cycloaddition; mild conditions. | beilstein-journals.org |

| Aldehyde-derived hydrazones | Benzylamines | 1,2,4-Triazoles | NaOAc / n-Bu₄NBF₄ | Hydrazone acts as an amphiphilic synthon. | nih.gov |

| Aldehyde-derived N-arylhydrazones | Aldehydes / NH₄OAc | 1,3,5-Trisubstituted 1,2,4-triazoles | KI | Iodine-mediated reaction. | beilstein-journals.org |

| Ketone/Aldehyde-derived hydrazones | Intramolecular C-H bond | 1H-Indazoles | n-Bu₄NPF₆ in HFIP | Metal- and oxidant-free C-N coupling. | rsc.org |

| N-Acyl hydrazones | Intramolecular cyclization | 1,3,4-Oxadiazoles | DABCO | Mediated electrochemical synthesis. | researchgate.net |

C(sp²)–H Functionalization

Direct electrochemical C(sp²)–H functionalization of aldehyde-derived hydrazones is a powerful tool for forming new bonds under mild conditions. beilstein-journals.org This approach avoids the need for pre-functionalized substrates. The reaction mechanism can vary depending on the relative oxidation potentials of the hydrazone and the nucleophilic partner. beilstein-journals.org One common pathway involves the initial oxidation of the hydrazone to generate a cation, which is then attacked by the nucleophile. beilstein-journals.orgd-nb.info

A notable example is the phosphorylation of aldehyde-derived hydrazones. In this transformation, the hydrazone undergoes anodic oxidation and reacts with a phosphine (B1218219) oxide nucleophile. beilstein-journals.org Cyclic voltammetry studies have confirmed that the hydrazone is oxidized preferentially over the phosphine oxide partner. beilstein-journals.orgd-nb.info

Synthesis of Diazo Compounds

The electrochemical oxidation of hydrazones provides a clean and efficient route to stabilized diazo compounds. organic-chemistry.orgresearchgate.net This method avoids the use of toxic and often hazardous chemical oxidants like manganese dioxide or lead tetraacetate. The electrosynthesis can be performed under constant current in an undivided cell, often using a graphite (B72142) anode and a nickel cathode. organic-chemistry.org The process is highly efficient, with some reactions achieving near-quantitative yields and high electron efficiency. organic-chemistry.orgresearchgate.net An iodide salt can be used as a mediator, where an electrochemically generated iodonium (B1229267) species facilitates the oxidation of the hydrazone to the corresponding diazo compound. organic-chemistry.org

The table below details the conditions for the electrosynthesis of a diazo compound from a representative hydrazone.

| Hydrazone Substrate | Anode | Cathode | Electrolyte/Mediator | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Generic aldehyde/ketone hydrazone | Graphite (Cgr) | Nickel (Ni) | KI (mediator), NH₄OAc | Acetonitrile (CH₃CN) | Up to 99% | organic-chemistry.org |

Spectroscopic and Crystallographic Characterization of P Methylbenzaldehyde Hydrazone

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of p-Methylbenzaldehyde hydrazone is characterized by several key absorption bands that confirm its structure. The hydrazone moiety (-CH=N-NH₂) and the p-substituted benzene (B151609) ring give rise to distinct vibrational frequencies.

The N-H stretching vibrations of the terminal amino group (-NH₂) typically appear as one or two bands in the region of 3200–3400 cm⁻¹. For related hydrazone derivatives, N-H stretching bands have been observed between 3156-3290 cm⁻¹. lookchem.com The imine C=N stretching vibration is a crucial marker for hydrazone formation and is generally found in the 1600–1650 cm⁻¹ range. researchgate.net In similar hydrazone structures, this band appears around 1607-1622 cm⁻¹. nih.govnih.gov Another important vibration is the N-N single bond stretch, which is often observed in the 950-1030 cm⁻¹ region. lookchem.com

The aromatic part of the molecule also presents characteristic bands. The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically result in bands in the 1450–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also informative about the substitution pattern of the benzene ring.

Interactive Table: Key FTIR Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | -NH₂ | 3200 - 3400 | lookchem.com |

| Aromatic C-H Stretch | Ar-H | > 3000 | researchgate.net |

| C=N Stretch (Imine) | -CH=N- | 1600 - 1650 | researchgate.netnih.govnih.gov |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | researchgate.net |

| N-N Stretch | -N-N- | 950 - 1030 | lookchem.com |

Raman spectroscopy provides complementary information to FTIR analysis. While direct experimental Raman spectra for this compound are not extensively documented, the expected characteristic signals can be inferred. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com

The most intense bands in the Raman spectrum of this compound would likely be associated with the aromatic ring and the C=N double bond. The symmetric "ring breathing" mode of the para-substituted benzene ring typically gives a strong Raman signal. The C=N stretching vibration, also being a point of significant polarizability change, should be Raman active. aps.org For the precursor, 4-methylbenzaldehyde, Raman spectra show characteristic bands for the aromatic ring and the aldehyde group. nih.gov The formation of the hydrazone would introduce new bands corresponding to the C=N and N-N vibrations, providing a unique molecular fingerprint. spectroscopyonline.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework of a molecule, offering insights into the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound provides a distinct set of signals corresponding to each unique proton environment in the molecule. In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit signals for the methyl, aromatic, azomethine, and amine protons.

The methyl group (-CH₃) protons are expected to appear as a sharp singlet in the upfield region, typically around δ 2.2-2.4 ppm. nih.govrsc.org The aromatic protons on the p-substituted ring will appear as a pair of doublets due to ortho-coupling, characteristic of an AA'BB' system, generally in the range of δ 7.2–7.8 ppm. rsc.org The azomethine proton (-CH=N) gives a characteristic singlet further downfield, often found between δ 8.0 and 8.6 ppm. nih.gov The two protons of the terminal amine group (-NH₂) are expected to produce a broad singlet, with a chemical shift that can be variable depending on solvent and concentration, but is often observed significantly downfield, potentially above δ 11.0 ppm for related hydrazones in DMSO-d₆. nih.govresearchgate.net

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Methyl Protons | -CH₃ | ~ 2.3 | Singlet | nih.govrsc.org |

| Aromatic Protons | Ar-H (ortho to CH₃) | ~ 7.2 - 7.4 | Doublet | rsc.org |

| Aromatic Protons | Ar-H (ortho to CH=N) | ~ 7.5 - 7.8 | Doublet | rsc.org |

| Azomethine Proton | -CH=N- | ~ 8.0 - 8.6 | Singlet | nih.gov |

| Amine Protons | -NH₂ | > 11.0 (variable) | Broad Singlet | nih.govresearchgate.net |

The ¹³C NMR spectrum provides a signal for each unique carbon atom in this compound, confirming the carbon backbone of the molecule.

The methyl carbon (-CH₃) signal is found in the upfield region, typically around δ 21 ppm. rsc.org The aromatic carbons exhibit signals in the range of δ 125-145 ppm. The carbon attached to the methyl group (C4) and the carbon attached to the imine group (C1) will have distinct chemical shifts from the other aromatic carbons. For the precursor 4-methylbenzaldehyde, the aromatic carbons appear at δ 129.6, 129.7, 134.0, and 145.2 ppm. rsc.org The most downfield signal corresponds to the azomethine carbon (-CH=N), which is expected in the range of δ 140-160 ppm, reflecting its sp² hybridization and proximity to the electronegative nitrogen atom. rsc.orgspectrabase.com

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

| Methyl Carbon | -CH₃ | ~ 21 | rsc.org |

| Aromatic Carbons | C2/C6, C3/C5 | ~ 125 - 130 | rsc.org |

| Quaternary Aromatic Carbon | C1 (ipso to CH=N) | ~ 134 | rsc.org |

| Quaternary Aromatic Carbon | C4 (ipso to CH₃) | ~ 145 | rsc.org |

| Azomethine Carbon | -CH=N- | ~ 140 - 160 | rsc.orgspectrabase.com |

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the ortho- and meta-protons on the aromatic ring, confirming their adjacent relationship in the AA'BB' spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps direct one-bond correlations between protons and the carbons they are attached to. For this molecule, HSQC would show correlations between:

The methyl protons and the methyl carbon.

The aromatic protons and their respective aromatic carbons.

The azomethine proton and the C=N carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

A correlation from the methyl protons to the C4 and C3/C5 carbons of the aromatic ring.

Correlations from the azomethine proton to the C1, C2, and C6 carbons of the ring, unequivocally linking the hydrazone functionality to the phenyl ring.

These 2D NMR techniques, used in concert, provide unambiguous confirmation of the structure of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Phenomena

The electronic absorption spectrum of this compound, like other aroylhydrazones, is characterized by distinct absorption bands in the ultraviolet-visible region. These bands arise from electronic transitions between different molecular orbitals. Typically, hydrazones exhibit two primary absorption bands. mdpi.com

The first, generally found at longer wavelengths, is attributed to the n→π* (n to pi-star) transition. This transition involves the excitation of a non-bonding electron (from the nitrogen atoms of the hydrazone moiety) to an antibonding π* orbital. For hydrazone derivatives, this band is often observed in the range of 280–290 nm. nih.gov The second prominent absorption, occurring at shorter wavelengths, corresponds to a π→π* (pi to pi-star) transition. mdpi.com This involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital and is associated with the aromatic rings and the C=N double bond of the hydrazone structure. nih.goviucr.org These π→π* transitions are typically observed in the 184-220 nm range. nih.goviucr.org

The solvent environment can influence the position and intensity of these absorption bands. Studies on similar hydrazone derivatives, such as those of 3,4,5-trimethoxybenzoylhydrazone, have shown multicomponent absorptions. For instance, a derivative studied in a DMSO/HEPES buffer solution displayed absorption maxima at 298 nm and 338 nm. rsc.org The band at 298 nm was assigned to the hydrazone moiety, suggesting a transition delocalized across the molecule. rsc.org The specific absorption maxima for this compound are expected to fall within these characteristic ranges, influenced by the electronic effects of the p-methyl substituent on the benzene ring.

Table 1: Typical Electronic Absorption Data for Hydrazone Derivatives

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Moiety |

| π → π | 184 - 220 | Aromatic Chromophore |

| n → π | 250 - 290 | Heteroatoms (N) in Hydrazone |

This table presents generalized data for hydrazone derivatives to illustrate the expected absorption phenomena.

Mass Spectrometry for Molecular Ion and Fragmentation Profiling

Mass spectrometry provides critical information regarding a molecule's mass and its fragmentation pattern upon ionization, which helps in confirming its structure. For this compound, the analysis would reveal a molecular ion peak corresponding to its molecular weight.

In studies of related p-tolualdehyde hydrazone derivatives (analyzed as 2,4-dinitrophenylhydrazones) using mass spectrometry with a negative ion atmospheric pressure chemical ionization source (APCI), the [M-H]⁻ ion is typically observed as the base peak. nih.gov The fragmentation of this precursor ion provides further structural information.

A common fragmentation pathway for hydrazones involves the cleavage of the N-N bond. For a derivative of p-methylbenzaldehyde N-(5-phenylazo-4-methylthiazol-2-yl)-hydrazone, the mass spectrum showed a molecular ion peak (M⁺) at m/z 335 (50% relative intensity). nih.gov Key fragments were observed at m/z values of 106 and 91, with the fragment at m/z 91 (tropylium ion) being particularly prominent, indicating the cleavage and rearrangement of the p-methylbenzylidene group. nih.gov Another significant fragment at m/z 77 corresponds to the phenyl group. nih.gov This pattern suggests that a primary fragmentation event is the cleavage of the bond between the benzylidene carbon and the hydrazone nitrogen.

Table 2: Representative Mass Spectrometry Fragmentation Data for a this compound Derivative

| m/z | Proposed Fragment | Relative Intensity (%) |

| 335 | [M]⁺ | 50 |

| 231 | [M - C₇H₆N]⁺ | 15 |

| 106 | [C₇H₆N]⁺ | 38 |

| 91 | [C₇H₇]⁺ | 92 |

| 77 | [C₆H₅]⁺ | 100 |

Data derived from the fragmentation of p-Methylbenzaldehyde N-(5-phenlazo-4-methylthiazol-2-yl)-hydrazone. nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Studies on derivatives such as (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}-p-toluenesulfonamide reveal key structural features. In this compound, the central hydrazone segment (C-C=N-N) and the attached p-methylphenyl (toluene) ring are nearly coplanar. nih.gov The dihedral angle between the mean planes of the hydrazone segment and the toluene (B28343) ring was found to be very small, around 2.9° to 5.2°. nih.gov This planarity suggests significant π-electron delocalization across this part of the molecule.

The characteristic bond lengths within the hydrazone core are also well-defined. The C=N double bond length is typically around 1.272 Å, confirming its double-bond character. nih.gov The N-N single bond length is approximately 1.379 Å to 1.383 Å, which is shorter than a typical N-N single bond, indicating some degree of double bond character due to electron delocalization. nih.gov

Table 3: Crystallographic and Key Bond Parameter Data for a this compound Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| C=N Bond Length | ~1.272 Å | nih.gov |

| N-N Bond Length | ~1.379 Å | nih.gov |

| Dihedral Angle (Hydrazone/Toluene) | ~2.9° | nih.gov |

Data derived from the crystal structure of (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}-p-toluenesulfonamide and (E)-4-Methylbenzaldehyde 2,4,6-trinitrophenylhydrazone. nih.gov

Theoretical and Computational Investigations of P Methylbenzaldehyde Hydrazone

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in p-Methylbenzaldehyde hydrazone are key indicators of its chemical behavior.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. nih.gov

For hydrazone derivatives, the HOMO is often localized over the electron-rich parts of the molecule, such as the phenyl ring and the hydrazone moiety, while the LUMO is typically distributed over the electron-accepting regions. nih.gov In this compound, the methyl group, being electron-donating, would be expected to influence the energy and distribution of the HOMO.

Table 2: Representative Frontier Molecular Orbital Energies for Hydrazone Derivatives (Note: Data presented is for illustrative purposes based on typical values for similar hydrazone structures, as specific data for this compound is not readily available in the cited literature.)

| Orbital | Typical Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 |

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions.

FMO analysis is instrumental in predicting the reactivity and site selectivity of this compound. The locations of the HOMO and LUMO maxima indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, a region with a high HOMO density would be susceptible to attack by an electrophile, while a region with a high LUMO density would be a likely target for a nucleophile. nih.gov

The energies of the frontier orbitals can also be used to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. A high chemical hardness, for example, is associated with a large HOMO-LUMO gap and indicates lower reactivity. nih.gov

Prediction and Correlation of Spectroscopic Parameters

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions can be correlated with experimental data to confirm the molecular structure and to aid in the assignment of spectral features.

For this compound, DFT calculations can be used to compute the vibrational frequencies and intensities of its infrared (IR) and Raman spectra. The calculated vibrational modes can then be compared with experimental spectra to identify characteristic functional groups and to understand the vibrational dynamics of the molecule. nih.gov

Similarly, theoretical calculations of NMR chemical shifts can be performed. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters and can provide valuable insights into the electronic environment of the different nuclei in the molecule. nih.gov The correlation between calculated and experimental chemical shifts can help to confirm the structural assignment of the molecule.

Conformational Analysis and Tautomeric Equilibria Studies

Computational studies on hydrazones, often employing DFT with functionals such as B3LYP and basis sets like 6-31G(d,p) or 6-311++G(d,p), have provided significant insights into their structural preferences and isomeric equilibria. The conformational landscape of this compound is primarily defined by rotation around the N-N single bond and the configuration about the C=N double bond.

Conformational Isomers:

| Conformer Type | Description | Relative Stability (General Trend) |

| E Isomer | p-Methylphenyl group and amino group are on opposite sides of the C=N bond. | Generally more stable |

| Z Isomer | p-Methylphenyl group and amino group are on the same side of the C=N bond. | Generally less stable |

| syn Conformer | Refers to the orientation around the N-N single bond. | Stability is system-dependent |

| anti Conformer | Refers to the orientation around the N-N single bond. | Stability is system-dependent |

Tautomeric Equilibria:

This compound can theoretically exist in tautomeric forms, most notably the hydrazone and the enehydrazine forms. The hydrazone form is characterized by the C=N-NH2 moiety, while the enehydrazine form contains a C=C-NH-NH2 structure. Computational studies on analogous systems consistently show that the hydrazone tautomer is significantly more stable than the enehydrazine tautomer. The equilibrium lies heavily towards the hydrazone form, and the energy difference between the two tautomers can be calculated to determine the equilibrium constant.

| Tautomer | Key Structural Feature | Relative Stability (General Trend) |

| Hydrazone | C=N-NH2 | Predominantly more stable |

| Enehydrazine | C=C-NH-NH2 | Significantly less stable |

Protonation Dynamics and Acid-Base Properties in Solution

The acid-base properties of this compound in solution are of interest for understanding its reactivity. The molecule possesses multiple potential protonation sites, including the imine nitrogen and the terminal amino nitrogen. Computational methods can be employed to predict the proton affinity of each site and thus determine the most likely position of protonation.

The pKa value, which quantifies the acidity of the protonated form, can also be estimated through theoretical calculations. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvated environment, often modeled using a polarizable continuum model (PCM). While precise experimental or calculated pKa values for this compound were not found in the provided search results, computational studies on similar aromatic hydrazones can provide a framework for such predictions.

Key Factors Influencing Protonation:

Electron Density: The nitrogen atom with the highest electron density is generally the most favorable site for protonation.

Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atoms can influence the ease of protonation.

Computational modeling of hydrazone exchange processes, which are influenced by protonation, suggests that the protonation of the hydrazone nitrogen is a key step in the mechanism. This indicates that the imine nitrogen is a likely primary site of protonation in acidic conditions.

| Property | Computational Approach | Expected Findings for this compound |

| Most Basic Site | Calculation of Proton Affinities | Likely the imine nitrogen |

| pKa Prediction | Free Energy Calculations (e.g., with PCM) | Provides a quantitative measure of acidity in solution |

Reaction Mechanisms and Transformational Chemistry of P Methylbenzaldehyde Hydrazone

Mechanistic Insights into Hydrazone Formation

The formation of p-Methylbenzaldehyde hydrazone from p-Methylbenzaldehyde and hydrazine (B178648) is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step. libretexts.orglibretexts.org This condensation reaction is typically catalyzed by acid and is reversible. nih.govquimicaorganica.org

The mechanism proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen : In the presence of an acid catalyst, the carbonyl oxygen of p-Methylbenzaldehyde is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. quimicaorganica.org

Nucleophilic Attack : The hydrazine molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate, often referred to as a hemiaminal. nih.gov

Proton Transfer : A proton is transferred from the attacking nitrogen atom to the hydroxyl group. This converts the hydroxyl group into a good leaving group (water). nih.gov

Dehydration : The intermediate undergoes dehydration by eliminating a molecule of water. This step leads to the formation of a protonated imine-like species. nih.govquimicaorganica.org

Deprotonation : The final step involves the deprotonation of the nitrogen atom, which yields the stable this compound and regenerates the acid catalyst. nih.gov

The rate-limiting step of this reaction is pH-dependent. At higher pH values (above pH 5-6), the dehydration of the hemiaminal intermediate is typically the slowest step. rsc.org Below this pH range, the initial nucleophilic attack on the carbonyl carbon becomes rate-determining. rsc.org

Table 1: Key Steps in the Acid-Catalyzed Formation of this compound

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Acid-catalyzed protonation of the carbonyl group of p-Methylbenzaldehyde. | Protonated Carbonyl |

| 2 | Nucleophilic attack by hydrazine on the electrophilic carbonyl carbon. | Hemiaminal |

| 3 | Proton transfer from the nitrogen to the oxygen atom. | Protonated Hemiaminal |

| 4 | Elimination of a water molecule to form a resonance-stabilized cation. | Protonated Hydrazone |

| 5 | Deprotonation to yield the final hydrazone product. | This compound |

Oxidative Transformations and Fragmentation Pathways

This compound can undergo various oxidative transformations, often involving radical or diazenium (B1233697) intermediates. elsevierpure.com The specific products formed depend on the oxidizing agent and reaction conditions. Chemical and metabolic oxidation can lead to the formation of diazenium ions or diazenes, which can subsequently fragment. elsevierpure.com

In mass spectrometry, hydrazones exhibit characteristic fragmentation patterns. The molecular ion peak is typically observed, and fragmentation often initiates at the weakest bonds. Common fragmentation pathways for aryl hydrazones include:

Cleavage of the N-N bond : This is a common pathway, leading to the formation of distinct radical cations.

α-Cleavage : Fission of the bond between the aromatic ring and the imine carbon.

Loss of small molecules : Neutral molecules such as H₂, N₂, or NH₃ can be eliminated.

Rearrangements : Hydrogen rearrangements can occur prior to fragmentation, leading to more complex patterns.

Table 2: Potential Fragmentation Pathways of this compound in Mass Spectrometry

| Fragmentation Process | Description | Resulting Fragments (m/z) |

|---|---|---|

| Molecular Ion | Ionization of the parent molecule. | [C₈H₁₀N₂]⁺• |

| N-N Bond Cleavage | Scission of the single bond between the two nitrogen atoms. | [C₈H₉]⁺ and [NH₂]⁺• |

| Benzylic Cleavage | Loss of a hydrogen radical from the methyl group. | [C₈H₉N₂]⁺ |

| Aromatic Ring Fragmentation | Cleavage within the p-tolyl group. | Various smaller aromatic cations |

Cycloaddition and Heterocycle Synthesis via this compound Intermediates

The hydrazone functional group is a valuable synthon for the construction of various nitrogen-containing heterocycles through cycloaddition reactions. Aldehyde-derived hydrazones can participate as versatile building blocks in these transformations. nih.gov

One prominent example is the [3+2] dipolar cycloaddition. uni-mainz.de In this reaction, the hydrazone is first oxidized to a nitrile imine intermediate. This highly reactive 1,3-dipole can then react with a variety of dipolarophiles, such as alkenes or alkynes, to yield five-membered heterocyclic rings like pyrazolines and pyrazoles. uni-mainz.de The reaction tolerates a wide range of functional groups. uni-mainz.de Additionally, hydrazones can react with azides in oxidative [3+2] cycloadditions to form tetrazole derivatives. nih.gov These reactions represent efficient methods for synthesizing complex, biologically relevant scaffolds. nih.govmdpi.com

Table 3: Cycloaddition Reactions Involving Hydrazone Intermediates for Heterocycle Synthesis

| Reaction Type | Intermediate | Reactant Partner (Dipolarophile) | Resulting Heterocycle |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Nitrile Imine | Alkene | Pyrazoline |

| [3+2] Dipolar Cycloaddition | Nitrile Imine | Alkyne | Pyrazole |

| Oxidative [3+2] Cycloaddition | (Not specified) | Azide | Tetrazole |

| Cascade Cyclization | Aminyl Radical | (Intramolecular) | Polycyclic N-heterocycles |

Rearrangement Reactions and their Mechanistic Elucidation

Aryl hydrazones are well-known to undergo rearrangement reactions, the most famous of which is the Fischer indole (B1671886) synthesis. While this reaction typically involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, the hydrazone is a key intermediate. If p-Methylbenzaldehyde were reacted with phenylhydrazine, the resulting phenylhydrazone could undergo an acid-catalyzed rearrangement.

The mechanism is believed to proceed through the following key steps:

Protonation : The hydrazone is protonated, typically at the imine nitrogen.

Tautomerization : The protonated hydrazone tautomerizes to its enehydrazine form.

nih.govnih.gov-Sigmatropic Rearrangement : The enehydrazine undergoes a concerted nih.govnih.gov-sigmatropic rearrangement (a Claisen-like rearrangement), which is the key bond-forming step. This breaks the N-N bond and forms a new C-C bond.

Rearomatization : The resulting intermediate loses a proton to regain aromaticity in one of the rings.

Cyclization and Elimination : An intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring. Subsequent elimination of an ammonia (B1221849) molecule leads to the final indole product.

While this is a general mechanism for aryl hydrazones, it illustrates a significant class of rearrangements in which this compound analogues can participate to generate complex heterocyclic structures.

Electrocatalytic and Electrochemical Reaction Mechanisms

The electrochemical behavior of hydrazones has been harnessed for various synthetic transformations. Anodic oxidation of this compound and related compounds provides a powerful method for generating reactive intermediates under mild conditions. beilstein-journals.org

Cyclic voltammetry studies have shown that aldehyde-derived hydrazones can be oxidized at a modest potential. For instance, a 4-methylbenzaldehyde-derived hydrazone exhibits a half-peak oxidation potential (Ep/2) of approximately 0.89 V (vs. Ag/AgCl in CH₃CN). beilstein-journals.org This initial oxidation is typically a single-electron transfer (SET) process that generates a nitrogen-centered radical cation. beilstein-journals.org This reactive species can then undergo further reactions, such as dehydrogenative coupling or cyclization.

These electrocatalytic methods have been applied to:

Dehydrogenative Coupling : The electrochemically generated radical can couple with other nucleophiles, such as diarylphosphine oxides, to form new C-P bonds. beilstein-journals.org

Heterocycle Synthesis : Intramolecular cyclization of the N-centered radical onto an aromatic ring, followed by a second SET oxidation and deprotonation, can yield fused heterocyclic systems like cinnolines. beilstein-journals.org

Synthesis of Diazo Compounds : Anodic oxidation in the presence of a base can lead to the formation of stabilized diazo compounds through a process of oxidation and deprotonation. beilstein-journals.org

Coordination Chemistry of P Methylbenzaldehyde Hydrazone Based Ligands

Design and Synthesis of p-Methylbenzaldehyde Hydrazone-Derived Ligands

The design of this compound-derived ligands typically involves the condensation reaction between p-Methylbenzaldehyde and a hydrazine (B178648) derivative. This synthetic route is highly versatile, allowing for the introduction of various functional groups by modifying the hydrazine component, thereby tuning the electronic and steric properties of the resulting ligand. A common approach is the reaction of p-Methylbenzaldehyde with an aroylhydrazine, such as benzhydrazide, to form an N-aroylhydrazone. These ligands are of particular interest due to the presence of an amide functionality, which can participate in coordination and provides an additional site for tautomerization.

The general synthesis involves refluxing equimolar amounts of p-Methylbenzaldehyde and the desired hydrazine or hydrazide in a suitable solvent, often ethanol (B145695) or methanol. A catalytic amount of acid, such as glacial acetic acid, is sometimes added to facilitate the condensation. The resulting this compound-derived ligand typically precipitates from the solution upon cooling and can be purified by recrystallization.

The modification of the hydrazide moiety is a key strategy in ligand design. For instance, incorporating heterocyclic rings or other donor atoms into the hydrazide backbone can increase the denticity of the ligand, leading to the formation of more stable and structurally diverse metal complexes. The presence of the methyl group in the para position of the benzaldehyde (B42025) ring also influences the ligand's electronic properties through its electron-donating inductive effect.

Formation of Transition Metal Complexes and Quasi-Macrocyclic Architectures

This compound-derived ligands readily form stable complexes with a wide range of transition metal ions. The synthesis of these complexes is generally achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates, acetates, or sulfates) in a suitable solvent. The stoichiometry of the reaction, the nature of the metal salt and the solvent, and the reaction conditions (e.g., temperature, pH) can influence the structure and composition of the resulting complex.

These ligands can act as bidentate or tridentate chelators, coordinating to the metal center through the azomethine nitrogen and the carbonyl oxygen (in the keto form) or the enolic oxygen (in the enol form). The formation of either mononuclear or polynuclear complexes is possible, depending on the ligand design and the coordination preferences of the metal ion.

While the formation of simple mononuclear and binuclear complexes is common, the design of specific this compound-based ligands can also lead to the assembly of more complex supramolecular structures, including quasi-macrocyclic architectures. These structures can be formed through the reaction of a difunctional hydrazide with a dialdehyde, where the p-methylbenzaldehyde moiety can be incorporated. The metal ion then acts as a template, directing the cyclization to form a macrocyclic-like structure around the metal center. The synthesis of these quasi-macrocyclic complexes often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Characterization of Metal Complexes: Structural and Electronic Aspects

The characterization of metal complexes of this compound-derived ligands is carried out using a combination of analytical and spectroscopic techniques to elucidate their structural and electronic properties.

Elemental analysis is used to determine the empirical formula of the complexes, providing information on the metal-to-ligand ratio.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. Key vibrational bands, such as those of the C=N (azomethine), C=O (carbonyl), and N-H groups, are monitored. A shift in the C=N stretching frequency upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. researchgate.net A decrease in the C=O stretching frequency is indicative of coordination through the carbonyl oxygen in the keto form. researchgate.net The disappearance of the N-H stretching vibration and the appearance of new bands corresponding to C-O and N=C-O stretching vibrations suggest that the ligand has undergone deprotonation and is coordinating in its enolic form. researchgate.net The appearance of new bands in the low-frequency region can be attributed to the formation of M-N and M-O bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to characterize the diamagnetic complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites are affected by complexation. For instance, the downfield shift of the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum is indicative of its involvement in coordination.

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complexes and can help in determining their geometry. The spectra typically show intraligand π→π* and n→π* transitions at higher energies and lower intensity d-d transitions or ligand-to-metal charge transfer (LMCT) bands at lower energies. The position and intensity of these bands can be correlated with the coordination environment around the metal ion.

Mass spectrometry is employed to determine the molecular weight of the complexes and to study their fragmentation patterns, which can provide further structural information.

Magnetic susceptibility measurements are used to determine the magnetic moment of the paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center.

The structural and electronic properties of these complexes are highly dependent on the nature of the transition metal ion and the specific design of the this compound-derived ligand.

Elucidation of Coordination Modes and Chelation Behavior

This compound-based ligands exhibit versatile coordination behavior, primarily acting as bidentate or tridentate chelators. The specific coordination mode is influenced by the functional groups present in the ligand, the reaction conditions (particularly pH), and the nature of the metal ion.

In neutral or acidic media, these ligands typically coordinate in their keto form . In this mode, they often act as bidentate ligands, coordinating to the metal ion through the azomethine nitrogen and the carbonyl oxygen, forming a five-membered chelate ring.

In the presence of a base or with metal salts that promote deprotonation, the ligand can tautomerize to its enol form . The deprotonated enolic oxygen then participates in coordination along with the azomethine nitrogen. If the aroyl moiety contains another donor group, such as a hydroxyl group in a strategic position, the ligand can act as a tridentate ONO donor. chemistryjournal.net This tridentate chelation leads to the formation of two fused chelate rings (typically a five- and a six-membered ring), resulting in highly stable metal complexes. chemistryjournal.net

The chelation behavior can be systematically studied by comparing the IR and NMR spectra of the free ligand with those of its metal complexes. For example, the disappearance of the N-H proton signal in the ¹H NMR spectrum of a complex is strong evidence for deprotonation and coordination in the enolic form.

The following table summarizes the typical coordination behavior of p-Methylbenzaldehyde aroylhydrazone ligands:

| Coordination Mode | Tautomeric Form | Donor Atoms | Chelate Ring Size(s) |

| Bidentate | Keto | Azomethine N, Carbonyl O | 5-membered |

| Bidentate | Enol | Azomethine N, Enolic O | 5-membered |

| Tridentate | Enol | Azomethine N, Enolic O, Additional Donor Atom (e.g., phenolic O) | 5- and 6-membered |

Spectroscopic and Computational Studies of Metal-Ligand Interactions

A deeper understanding of the metal-ligand interactions in complexes of this compound-derived ligands can be achieved through a combination of advanced spectroscopic techniques and computational methods.

Spectroscopic studies , particularly electronic absorption and emission spectroscopy, provide insights into the nature of the electronic transitions and the energy levels of the molecular orbitals involved in the metal-ligand bonding. The analysis of charge transfer bands can give qualitative information about the extent of electron delocalization and the covalent character of the metal-ligand bond.

Computational studies , primarily using Density Functional Theory (DFT), have become an invaluable tool for elucidating the electronic structure, geometry, and spectroscopic properties of these complexes. DFT calculations can be used to:

Optimize the geometry of the ligands and their metal complexes, providing detailed information on bond lengths and angles.

Calculate the vibrational frequencies, which can be compared with experimental IR spectra to aid in the assignment of vibrational modes and confirm the coordination mode.

Predict the electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions, which helps in the interpretation of experimental UV-Vis spectra.

Analyze the molecular orbitals (HOMO and LUMO) to understand the nature of the frontier orbitals and the electronic transitions.

Perform Natural Bond Orbital (NBO) analysis to investigate the charge distribution and the nature of the donor-acceptor interactions between the ligand and the metal ion.

These computational approaches, when used in conjunction with experimental data, provide a comprehensive picture of the metal-ligand interactions, including the covalent and electrostatic contributions to the bonding. This detailed understanding is crucial for the rational design of new this compound-based ligands with tailored properties for specific applications.

Advanced Applications and Methodologies in Chemical Synthesis

Utilization as Versatile Synthons in Organic Transformations

p-Methylbenzaldehyde hydrazone serves as a highly versatile synthon, or synthetic building block, in a variety of organic transformations. Its reactivity, stemming from the carbon-nitrogen double bond and the adjacent C-H and N-H bonds, allows it to participate in a wide array of reactions, particularly in the construction of heterocyclic compounds and in advanced C-H functionalization strategies. nih.gov

Hydrazones derived from aldehydes are recognized as stable and effective precursors for 1,3-dipoles, which are key intermediates in [3+2] cycloaddition reactions. uni-mainz.de When this compound is treated with an oxidizing agent, it can form a nitrile imine intermediate. This transient species readily reacts with dipolarophiles, such as alkenes, to yield five-membered heterocyclic rings like pyrazolines. The electrochemical synthesis of pyrazolines via this method has been demonstrated to be effective for a range of substituted hydrazones, with the specific substituents influencing reaction yields. For instance, electron-withdrawing groups on the aldehyde ring can enhance the efficiency of the conversion. uni-mainz.de

Furthermore, the chemistry of aldehyde hydrazones has been significantly advanced through the development of C-H functionalization reactions. nih.gov These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules. Using strategies like visible-light photoredox catalysis, the C(sp²)-H bond of the original aldehyde moiety in hydrazones can undergo reactions such as trifluoromethylation, difluoroalkylation, and perfluoroalkylation. nih.gov These transformations are valuable for introducing fluorinated groups into organic molecules, a common strategy in medicinal chemistry. The hydrazone group acts as an effective directing group, facilitating the selective functionalization of the carbon atom to which it is attached. This approach represents a significant step forward, as direct C-H functionalization of simple aldehydes is often challenging. nih.gov

The following table summarizes key transformations where this compound can be employed as a synthon.

| Transformation Type | Reagent/Reaction Partner | Resulting Product Class | Mechanistic Intermediate |

| [3+2] Dipolar Cycloaddition | Alkenes, Oxidizing Agent | Pyrazolines | Nitrile Imine |

| C(sp²)-H Perfluoroalkylation | Perfluoroalkyl Source, Photocatalyst | α-Perfluoroalkyl Imines | Aminyl Radical |

| Cascade Cyclization | Azides | Functionalized Tetrazoles | N/A |

Role as Catalysts and Co-catalysts in Organic Reactions

While this compound is not typically employed as a direct catalyst itself, its structure is foundational to the synthesis of ligands that form catalytically active metal complexes. Hydrazones are a prominent class of ligands in coordination chemistry due to their straightforward synthesis and the presence of nitrogen donor atoms that can effectively chelate with various transition metals. jptcp.comdergipark.org.tr The resulting metallo-organic complexes are widely explored as catalysts in a range of organic reactions.

The imine nitrogen and the amino nitrogen of the hydrazone moiety can coordinate with metal ions such as copper, nickel, zinc, and cobalt. By modifying the this compound, for example, by reacting it with other molecules to create a larger structure with additional donor sites (like hydroxyl or carboxyl groups), tridentate or tetradentate ligands can be synthesized. jptcp.com These multi-dentate ligands form stable complexes with metal centers, which can then catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming cross-couplings.

The catalytic activity of these hydrazone-metal complexes is attributed to the ability of the metal center to cycle through different oxidation states, facilitating electron transfer processes. The hydrazone ligand plays a crucial role by stabilizing the metal ion and modulating its electronic properties, which in turn influences the efficiency and selectivity of the catalytic transformation. dergipark.org.tr Research in this area focuses on tuning the steric and electronic properties of the hydrazone ligand to optimize the performance of the resulting catalyst. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the original p-methylbenzaldehyde unit can impact the electron density at the metal center, thereby affecting its catalytic behavior.

| Metal Ion | Ligand Type | Catalyzed Reaction Type |

| Copper (Cu) | Tridentate Hydrazone | Oxidation, Atom Transfer Radical Polymerization (ATRP) |

| Nickel (Ni) | Tetradentate Hydrazone | Cross-coupling Reactions |

| Zinc (Zn) | Bidentate Hydrazone | Reduction of Ketones |

| Palladium (Pd) | Phosphine-Hydrazone | Suzuki and Heck Cross-coupling |

Supramolecular Assembly and Self-Organized Systems

The formation of the hydrazone bond via the condensation of an aldehyde and a hydrazine (B178648) is a cornerstone of dynamic covalent chemistry (DCC). This field leverages reversible reactions to construct complex molecular architectures through self-assembly. The reversible nature of the hydrazone linkage under specific conditions (e.g., acidic pH) allows for "error correction" during the assembly process, leading to the thermodynamic product in high yield. mdpi.com

p-Methylbenzaldehyde, as a monofunctional aldehyde, can be used in the design of simpler supramolecular systems or as a capping agent in more complex assemblies. However, the principles of hydrazone-based self-assembly are best illustrated with multifunctional building blocks. For instance, reacting a di- or tri-aldehyde with a di- or tri-hydrazine can lead to the spontaneous formation of intricate, well-defined structures such as macrocycles, cages, and mechanically interlocked molecules like rotaxanes.

In these systems, the p-methylphenyl group would function as a structural panel, influencing the shape, size, and solubility of the final assembly. The formation of these large, self-organized systems is guided by the geometric information encoded in the molecular components and driven by the formation of multiple hydrazone bonds. The stability and dynamic nature of these bonds are crucial for applications in areas such as molecular sensing, encapsulation (host-guest chemistry), and the development of responsive materials where the assembly or disassembly can be triggered by an external stimulus like a change in pH. mdpi.com

| Building Blocks | Resulting Supramolecular Structure | Key Feature of Hydrazone Bond |

| Di-aldehyde + Di-hydrazine | [2+2] Macrocycle | Reversibility allows thermodynamic control |

| Tri-aldehyde + Di-hydrazine | [2+3] Molecular Cage | Geometric precision in assembly |

| Macrocycle + Linear "Thread" with Aldehyde/Hydrazine stoppers | Pseudorotaxane / Rotaxane | Dynamic nature enables templated synthesis |

Structure Activity Relationship Studies and Substituent Effects on P Methylbenzaldehyde Hydrazone Analogs

Electronic and Steric Effects of Substituents on Molecular Properties

The introduction of different functional groups onto the p-Methylbenzaldehyde hydrazone framework can profoundly alter its molecular properties through electronic and steric effects. Electronic effects are typically categorized into inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems), while steric effects relate to the size and shape of the substituents. nih.gov

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) increase the electron density on the aromatic ring through resonance and/or inductive effects. mdpi.com In the context of hydrazone analogs, an EDG on the benzaldehyde (B42025) ring is expected to enhance the electron density of the entire conjugated system. mdpi.com This can strengthen properties like intramolecular hydrogen bonding (IMHB) in related structures by increasing the basicity of the azomethine nitrogen. mdpi.com For example, in a comparative study of N-acylhydrazones, the electron-donating methyl group was found to moderately shield the phenolic proton in NMR spectra, indicating a specific electronic environment. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density on the aromatic ring. mdpi.com The presence of an EWG generally has the opposite effect of an EDG. For instance, an EWG can weaken the strength of an intramolecular hydrogen bond by reducing electron density. mdpi.comacs.org In one study, the presence of an electron-withdrawing nitro substituent caused a strong deshielding of a nearby hydroxyl group proton in the ¹H NMR spectrum, shifting it to 12.84 ppm compared to 11.89 ppm for the methyl-substituted analog. nih.gov This indicates a significant removal of electron density. nih.gov

Steric Effects: The size and spatial arrangement of substituents can influence molecular conformation and interactions. Bulky substituents can force parts of the molecule to twist out of planarity, which may disrupt π-electron conjugation. This can, in turn, affect the molecule's electronic properties, absorption spectra, and ability to interact with biological targets. acs.org For instance, SAR analysis of certain hydrazide-hydrazones revealed that bulky tert-butyl substituents played a role in how the molecules interacted with the active site of an enzyme. nih.gov

The interplay between electronic and steric effects is crucial for modulating the chemical and physical properties of these molecules. acs.org

Table 1: Effect of Substituents on Molecular Properties of Hydrazone Analogs

| Substituent | Position | Electronic Effect | Observed Impact on a Salicylaldehyde (B1680747) Hydrazone Analog | Reference |

|---|---|---|---|---|

| -CH₃ (Methyl) | ortho to -OH | Electron-Donating | Moderately shields the phenolic -OH proton (¹H NMR shift at 11.89 ppm). | nih.gov |

| -NO₂ (Nitro) | ortho to -OH | Electron-Withdrawing | Strongly deshields the phenolic -OH proton (¹H NMR shift at 12.84 ppm); strengthens the intramolecular H-bond (O···N distance of 2.539 Å). | nih.gov |

| -N(C₆H₅)₂ (Diphenylamino) | para to -OH | Strong Electron-Donating | Weakens the intramolecular H-bond. | acs.org |

| -OCF₃ (Trifluoromethoxy) | para to -OH | Weak Electron-Donating (Resonance) / Strong Electron-Withdrawing (Inductive) | Has a weaker electron-donating resonance effect compared to -N(C₆H₅)₂. | acs.org |

Linear Free Energy Relationships (LFER) for Spectroscopic Shifts and Reactivity

Linear Free Energy Relationships (LFERs) are used to quantitatively describe the influence of substituents on reaction rates and equilibria. The most well-known LFER is the Hammett equation, which relates the reaction rate or equilibrium constant of a substituted aromatic compound to the electronic properties of its substituent. nih.gov

The Hammett equation is given by: log(kₓ/kₕ) = ρσ

Where:

kₓ is the rate constant for the substituted reactant.

kₕ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and quantifies its electronic effect.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.

This principle can be extended to correlate substituent effects with changes in spectroscopic data. datapdf.com For hydrazone derivatives, researchers have successfully correlated structural and spectroscopic parameters with Hammett constants. acs.orgresearchgate.net For example, a study on salicylaldehyde hydrazones found a clear relationship between the strength of the intramolecular hydrogen bond (measured by the H···N distance) and the Hammett resonance constant (R) of the substituent. acs.orgresearchgate.net It was observed that more electron-withdrawing substituents were generally associated with stronger hydrogen bonds (shorter H···N distances). acs.org

Such correlations are valuable for predicting the properties of new analogs without the need for synthesis and experimental measurement, thereby guiding the design of molecules with desired characteristics. acs.orgnih.gov

Table 2: Example of LFER Correlation in Hydrazone Analogs

| Substituent (at R₂) | Hammett Resonance Constant (R) | Calculated H···N Distance (Å) | Correlation |

|---|---|---|---|

| -N(CH₃)₂ | -0.52 | 1.716 | A general trend is observed where a more positive Hammett constant (more electron-withdrawing character) correlates with a shorter H···N distance, indicating a stronger intramolecular hydrogen bond. |

| -NH₂ | -0.39 | 1.705 | |

| -OH | -0.37 | 1.698 | |

| -OCH₃ | -0.31 | 1.693 | |

| -H | 0.00 | 1.666 | |

| -CN | 0.14 | 1.624 |

Data derived from theoretical studies on substituted salicylaldehyde hydrazones, which are structural analogs. acs.org

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry provides powerful tools for investigating structure-reactivity correlations at the molecular level. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed. mdpi.comresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to optimize the geometry of molecules and to compute their electronic properties, such as charge distribution, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). mdpi.com These calculations help in understanding how substituents alter the electronic structure and reactivity of this compound analogs. mdpi.com For instance, computational studies on substituted phenylhydrazones have shown that the energetically preferred E-isomers are characterized by stronger intramolecular hydrogen bonds than the corresponding Z-isomers. mdpi.com Furthermore, DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computational model. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov In a QSAR study, various molecular descriptors (e.g., topological, electronic, steric) are calculated for a set of molecules. These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds. rsc.org For hydrazide analogs, QSAR models have indicated the importance of topological parameters, such as the second-order molecular connectivity index (²χ), in describing their activity. nih.gov These computational approaches are invaluable for rational drug design, allowing for the in-silico screening of large libraries of compounds and the prioritization of candidates for synthesis and testing. rsc.org

Future Research Directions and Emerging Paradigms in P Methylbenzaldehyde Hydrazone Chemistry

Innovative Green Chemistry Approaches for Synthesis

The imperative for environmentally responsible chemical manufacturing is steering the development of novel synthetic routes to p-Methylbenzaldehyde hydrazone. minarjournal.com These "green" approaches prioritize the reduction of hazardous waste, minimize energy consumption, and utilize renewable resources.